Heptacosanoic acid

Analytical Chemistry Clinical Diagnostics Peroxisomal Disorders

Heptacosanoic acid (C27:0; carboceric acid) is a 27-carbon odd-chain saturated VLCFA uniquely suited as an internal standard for GC-MS quantification of even-chain VLCFAs (C22:0, C24:0, C26:0) in human serum. Its critical advantage: C27:0 is not endogenously present in healthy human serum, eliminating interference with clinical analytes in peroxisomal disorder diagnosis (X-ALD, Zellweger, Refsum). Unlike even-chain analogs, its odd-chain metabolism yields propionyl-CoA, enabling mechanistic studies of vitamin B12-dependent pathways. Also deployed as a PM2.5 biomass burning tracer. ≥98% purity. For R&D use only.

Molecular Formula C27H54O2
Molecular Weight 410.7 g/mol
CAS No. 68439-87-2
Cat. No. B7797561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeptacosanoic acid
CAS68439-87-2
Molecular FormulaC27H54O2
Molecular Weight410.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O
InChIInChI=1S/C27H54O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(28)29/h2-26H2,1H3,(H,28,29)
InChIKeyVXZBFBRLRNDJCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Heptacosanoic Acid (C27:0) CAS 68439-87-2: Analytical Standard and Very Long-Chain Saturated Fatty Acid


Heptacosanoic acid (CAS 68439-87-2; also known as carboceric acid or C27:0) is a 27-carbon straight-chain saturated fatty acid classified as a very long-chain fatty acid (VLCFA), with chain length exceeding C22 [1]. It is an odd-chain fatty acid, distinguishing it from the more abundant even-chain fatty acids (e.g., C16 palmitic acid, C18 stearic acid) that predominate in mammalian systems [2]. Physicochemical characterization indicates a melting point of 86-88°C, limited aqueous solubility (calculated 1.7×10⁻⁵ g/L), and a calculated logP of approximately 11-13 [3]. Heptacosanoic acid occurs naturally in plant waxes, ruminant milkfat, and certain microbial sources including the oil-bearing yeast Rhodosporidium kratochvilovae HIMPA1 isolated from Himalayan permafrost [4].

Why C27:0 Heptacosanoic Acid Cannot Be Substituted with C26:0 or C28:0 Analogs


Generic substitution of heptacosanoic acid (C27:0) with adjacent even-chain VLCFAs such as hexacosanoic acid (C26:0) or octacosanoic acid (C28:0) fails on two critical technical grounds. First, as an odd-chain fatty acid, C27:0 undergoes distinct metabolic processing: its oxidation yields propionyl-CoA in addition to acetyl-CoA, requiring three supplementary enzymes (propionyl-CoA carboxylase, methylmalonyl-CoA epimerase, and methylmalonyl-CoA mutase) not involved in even-chain fatty acid degradation [1]. This differential metabolism directly impacts experimental interpretations in metabolic flux studies and biomarker discovery contexts. Second, and more decisive for analytical applications, heptacosanoic acid is not endogenously present in human serum at detectable concentrations, whereas both C26:0 and C28:0 are endogenous VLCFAs that accumulate pathologically in peroxisomal disorders [2]. This absence makes C27:0 uniquely suitable as an internal standard for VLCFA quantification where even-chain analogs would confound accurate measurement of endogenous species.

Heptacosanoic Acid (C27:0) Quantitative Differentiation Evidence Versus Closest Analogs


Analytical Internal Standard: Endogenous Absence Differentiates C27:0 from C26:0 and C28:0 for VLCFA Quantification

Heptacosanoic acid (C27:0) serves as a validated internal standard for quantification of very long-chain fatty acids in human serum precisely because it is not detectable endogenously in healthy human serum, whereas even-chain VLCFAs including C26:0 and C28:0 are present and exhibit pathological elevation in peroxisomal disorders such as X-linked adrenoleukodystrophy (X-ALD) and Zellweger syndrome [1]. Paik and colleagues (1999) developed a GC-NPD method using heptacosanoic acid as internal standard to quantify C22:0, C24:0, and C26:0 VLCFAs in human serum [2].

Analytical Chemistry Clinical Diagnostics Peroxisomal Disorders GC-MS Method Development

Metabolic Pathway Divergence: Odd-Chain C27:0 Oxidation Requires Three Additional Enzymes Versus Even-Chain VLCFAs

Heptacosanoic acid, as an odd-chain fatty acid, follows a metabolic degradation pathway distinct from its even-chain VLCFA counterparts. During beta-oxidation, even-chain fatty acids yield exclusively acetyl-CoA units; odd-chain fatty acids including C27:0 produce one propionyl-CoA molecule in the final cleavage cycle, which then requires three additional enzymatic steps for entry into the TCA cycle: propionyl-CoA carboxylase, methylmalonyl-CoA epimerase, and methylmalonyl-CoA mutase (a vitamin B12-dependent enzyme) [1].

Lipid Metabolism Peroxisomal Beta-Oxidation Biochemical Pathway Analysis Propionyl-CoA Metabolism

Antimicrobial Activity: Heptacosanoate Demonstrates MIC Values Against Gram-Negative Pathogens

The conjugate base heptacosanoate exhibits antimicrobial activity against Gram-negative pathogens. In studies of compounds isolated from Vernonia guineensis, heptacosanoate demonstrated minimum inhibitory concentration (MIC) values ranging from 3.12 to 100 μg/mL against Escherichia coli and Salmonella typhimurium . Additionally, heptacosanoic acid has shown activity against methicillin-resistant Staphylococcus aureus (MRSA) . Heptacosanoate also acts as a P-glycoprotein modulator, significantly increasing intracellular doxorubicin accumulation in acute myeloid leukemia cell lines .

Antimicrobial Research Natural Products Drug Resistance Modulation Pharmaceutical Development

Tissue-Specific Disease Association: C27:0 Accumulates in Peroxisomal Disorders Distinctly from C26:0 and C24:0

Heptacosanoic acid has been detected in the adrenal cortex and brain tissues of patients with adrenoleukodystrophy (ALD) and Zellweger syndrome, conditions characterized by impaired peroxisomal VLCFA beta-oxidation [1]. It is also found in blood and tissues of patients with Refsum disease and neonatal adrenoleukodystrophy [1]. Notably, heptacosanoic acid contributes to significantly increased erythrocyte membrane microviscosity in ALD and adrenomyeloneuropathy (AMN) patients [2].

Peroxisomal Disorders Adrenoleukodystrophy Zellweger Syndrome Clinical Biomarkers

Environmental Source Tracking: C27:0 as PM2.5 Molecular Marker

Heptacosanoic acid has been identified in wood smoke emissions and in both urban and rural fine particulate matter (PM2.5) . Zheng and colleagues (2002) utilized solvent-extractable organic compounds including fatty acids as molecular markers for PM2.5 source apportionment in the southeastern United States [1]. The compound's presence in combustion-derived aerosols provides a specific molecular signature for biomass burning source tracking.

Environmental Chemistry Aerosol Source Apportionment Atmospheric Chemistry Biomass Combustion

Physical Property Differentiation: Melting Point and Hydrophobicity Distinguish C27:0 from Shorter-Chain Analogs

Heptacosanoic acid exhibits a melting point of 86-88°C, substantially higher than common long-chain fatty acids such as palmitic acid (C16:0, mp 63°C) and stearic acid (C18:0, mp 69°C) . Its calculated logP ranges from approximately 11 to 13 depending on estimation method, reflecting extreme hydrophobicity that exceeds shorter-chain analogs . Water solubility is calculated at 1.7×10⁻⁵ g/L [1].

Physical Chemistry Lipid Formulation Material Science Wax Characterization

Heptacosanoic Acid (C27:0) Optimal Application Scenarios Based on Quantitative Evidence


Analytical Method Development: Internal Standard for Clinical VLCFA Quantification in Peroxisomal Disorder Diagnosis

Heptacosanoic acid (C27:0) is optimally deployed as an internal standard in GC-MS or GC-NPD methods for quantifying very long-chain fatty acids (C22:0, C24:0, C26:0) in human serum for diagnosis of peroxisomal disorders including X-linked adrenoleukodystrophy (X-ALD), Zellweger syndrome, and Refsum disease. Its essential qualification is the absence of detectable endogenous C27:0 in healthy human serum, ensuring zero chromatographic interference with the even-chain VLCFA analytes of clinical interest [1]. The validated method by Paik et al. (1999) employing cyanomethylation derivatization with GC-NPD detection provides a directly applicable protocol [2].

Metabolic Pathway Research: Probing Odd-Chain Fatty Acid Beta-Oxidation and Propionyl-CoA Metabolism

Heptacosanoic acid serves as a class-representative odd-chain VLCFA substrate for investigating the propionyl-CoA-dependent arm of fatty acid oxidation. Its degradation requires the sequential action of propionyl-CoA carboxylase, methylmalonyl-CoA epimerase, and methylmalonyl-CoA mutase—enzymes not engaged by even-chain VLCFAs such as C26:0 or C28:0 [1]. This makes C27:0 a mechanistically distinct tool compound for studies of vitamin B12-dependent metabolism, methylmalonic acidemia models, and peroxisomal beta-oxidation pathway mapping where even-chain substrates cannot interrogate these specific enzymatic steps.

Environmental Aerosol Research: Molecular Marker for Biomass Combustion Source Apportionment

Heptacosanoic acid is utilized as a molecular tracer in atmospheric chemistry studies for source apportionment of fine particulate matter (PM2.5). Its detection in wood smoke emissions and both urban and rural PM2.5 fractions enables identification of biomass burning contributions to ambient aerosol loading [1]. The compound serves as a component of solvent-extractable organic marker suites for distinguishing between pine, oak, and synthetic log combustion sources in residential wood burning and wildfire emission studies [2].

Peroxisomal Disorder Biomarker Research: Membrane Microviscosity and Tissue Accumulation Studies

Heptacosanoic acid is applied in research investigating the pathophysiology of peroxisomal disorders, specifically regarding its contribution to increased erythrocyte membrane microviscosity in adrenoleukodystrophy (ALD) and adrenomyeloneuropathy (AMN) patients [1]. Its differential accumulation in adrenal cortex, brain, and blood of patients with Zellweger syndrome, neonatal ALD, and Refsum disease supports its use in exploratory biomarker panels and mechanistic studies of VLCFA-induced cellular dysfunction [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Heptacosanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.